3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine
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Overview
Description
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine typically involves multiple steps. One common method starts with the preparation of the pyridine derivative. The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid . The chlorination of the pyridine ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride .
The triazole ring is then synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions . The final step involves the formation of the sulfanyl linkage, which can be achieved by reacting the pyridine derivative with a suitable thiol reagent under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group
Amines: Formed from the reduction of nitro groups
Substituted Pyridines: Formed from nucleophilic substitution reactions
Scientific Research Applications
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The pyridine and triazole rings provide additional binding interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid: Shares the trifluoromethyl and pyridine moieties but lacks the triazole ring.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Similar pyridine structure with additional chlorine atoms.
1-(3-Chloro-5-trifluoromethyl)-2,2,2-trifluorophenylethanone: Contains the trifluoromethyl group but differs in the overall structure.
Uniqueness
The uniqueness of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine lies in its combination of functional groups, which imparts specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the triazole ring provides additional binding interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N5S/c9-4-1-3(8(10,11)12)2-14-5(4)18-7-15-6(13)16-17-7/h1-2H,(H3,13,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSPTRSAYIHDHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SC2=NNC(=N2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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